molecular formula C11H13NO4 B163749 Diethyl pyridine-2,4-dicarboxylate CAS No. 41438-38-4

Diethyl pyridine-2,4-dicarboxylate

Cat. No. B163749
CAS RN: 41438-38-4
M. Wt: 223.22 g/mol
InChI Key: MUUDQLHCIAOWPR-UHFFFAOYSA-N
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Description

Diethyl pyridine-2,4-dicarboxylate is a potent prolyl 4-hydroxylase-directed proinhibitor . It inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .


Synthesis Analysis

An efficient, useful and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds is accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .


Chemical Reactions Analysis

Diethyl pyridine-2,4-dicarboxylate inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .

Scientific Research Applications

  • Anti-corrosion, Antimicrobial, and Antioxidant Properties

    • Field : Material Science and Biomedical Applications
    • Application : This compound has been used in the synthesis of a 1,4-dihydropyridine derivative, which has shown promising anti-corrosion, antimicrobial, and antioxidant properties .
    • Method : The derivative was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .
    • Results : The compound achieved an anti-corrosive efficacy of 81.89% for a concentration of 2×10^-3 M. It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens. The antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .
  • Inhibitor of Histone Lysine Demethylases

    • Field : Biochemistry
    • Application : 2,4-Pyridinedicarboxylic acid, a related compound, is known to inhibit histone lysine demethylases .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Precursor in the Synthesis of Pyrrolo[1,2-b]pyridazines

    • Field : Medicinal Chemistry
    • Application : Diethyl pyrrole-2,5-dicarboxylate, a related compound, has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Prolyl 4-Hydroxylase Inhibitor
    • Field : Biochemistry
    • Application : Diethyl pyridine-2,4-dicarboxylate is a potent prolyl 4-hydroxylase-directed proinhibitor .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Diethyl pyridine-2,4-dicarboxylate inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .
  • Precursor in the Synthesis of Pyrrolo[1,2-b]pyridazines

    • Field : Medicinal Chemistry
    • Application : Diethyl pyridine-2,4-dicarboxylate has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Potential Janus Kinase Inhibitors

    • Field : Biochemistry
    • Application : Diethyl pyridine-2,4-dicarboxylate has been used as potential Janus kinase inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Safety And Hazards

Diethyl pyridine-2,4-dicarboxylate is classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

diethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDQLHCIAOWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961682
Record name Diethyl lutidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pyridine-2,4-dicarboxylate

CAS RN

41438-38-4
Record name Diethyl 2,4-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41438-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2,4-pyridinedicarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl lutidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl pyridine-2,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL LUTIDINATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.7 g (28.12 mmol) of 2,4-pyridinedicarboxylic acid and 8.02 g (42.19 mmol) of 4-toluenesulfonic acid monohydrate were suspended in 47 ml of toluene, the mixture was heated to 110° C. and 170 ml (2.87 mol) of ethanol were slowly added dropwise. The reaction mixture was stirred under reflux overnight. The reaction mixture was evaporated and the residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/ethanol 40/1→10/1).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
G Tschank, DG Brocks, K Engelbart, J Mohr… - Biochemical …, 1991 - portlandpress.com
The biochemical and morphological consequences of procollagen prolyl 4-hydroxylase inhibition by pyridine-2,4-dicarboxylic acid (2,4-PDCA) and its diethyl ester (diethyl-2,4-PDC) …
Number of citations: 47 portlandpress.com
E Baader, G Tschank, KH Baringhaus… - Biochemical …, 1994 - portlandpress.com
The potency of oxalyl amino acid derivatives as inhibitors of prolyl 4-hydroxylase was studied in vitro, in isolated microsomes and in chicken embryonic-tissue culture. These …
Number of citations: 132 portlandpress.com
A Pellis, JW Comerford, S Weinberger… - Nature …, 2019 - nature.com
Following concerns over increasing global plastic pollution, interest in the production and characterization of bio-based and biodegradable alternatives is rising. In the present work, the …
Number of citations: 59 www.nature.com
R Ma, X Zhang, L Cheng, X Li, C Mu, W Gui, Y Deng… - 2023 - researchsquare.com
Background The PI3K/AKT pathway is a crucial signaling pathway linked to cell growth and death in pulmonary arterial hypertension (PAH). In this study, we profiled the metabolic …
Number of citations: 2 www.researchsquare.com
B HOE - Prolyl Hydroxylase, Protein Disulfide Isomerase and …, 1997 - books.google.com
Vertebrate prolyl 4-hydroxylase (procollagen peptide, 2-oxoglutarate: oxygen decarboxylase [4-hydroxylating], EC 1.14. 11.2) converts peptidyl proline residues in collagens and related …
Number of citations: 0 books.google.com
JW Comerford, FP Byrne, S Weinberger, TJ Farmer… - Materials, 2020 - mdpi.com
The enzymatic synthesis of polyesters in solventless systems is an environmentally friendly and sustainable method for synthetizing bio-derived materials. Despite the greenness of the …
Number of citations: 17 www.mdpi.com
M Rathman-Josserand, G Genty… - The Journal of …, 2013 - core.ac.uk
As shown in Figure 1, CA IX and GLUT1 were readily detected, in agreement with the previously reported hypoxic status of the follicle. The expression of both markers is restricted to the …
Number of citations: 34 core.ac.uk
JJ Higgin - 2004 - raineslab.com
Joshua James Higgin Under the supervision of Professor Ronald T. Raines At the University of Wisconsin-Madison Metal cofactors playa variety of structural and reactive roles in …
Number of citations: 3 raineslab.com
A Tumber, A Nuzzi, ES Hookway, SB Hatch… - Cell chemical …, 2017 - cell.com
Methylation of lysine residues on histone tail is a dynamic epigenetic modification that plays a key role in chromatin structure and gene regulation. Members of the KDM5 (also known as …
Number of citations: 110 www.cell.com
Z Yu - 2018 - trace.tennessee.edu
Lipids are crucial components of the human body. They are the major components of cell membranes and govern important biological pathways. Due to their fundamental roles in key …
Number of citations: 2 trace.tennessee.edu

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